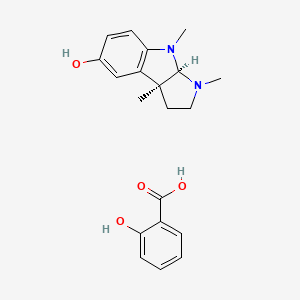
Eseroline salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eseroline salicylate is a compound derived from eseroline, which is a metabolite of physostigmine. Physostigmine is a reversible cholinesterase inhibitor that occurs naturally in the Calabar bean and the fruit of the Manchineel tree . Eseroline itself acts as an opioid agonist and has a unique pharmacological profile due to its combination of weak acetylcholinesterase inhibition and potent analgesic effects mediated through the μ-opioid receptor .
Vorbereitungsmethoden
The synthesis of eseroline salicylate involves the reaction of eseroline with salicylic acid. Eseroline can be synthesized from physostigmine through hydrolysis. The reaction conditions typically involve acidic or basic hydrolysis followed by neutralization and extraction
Analyse Chemischer Reaktionen
Eseroline salicylate undergoes various chemical reactions, including:
Oxidation: Eseroline can be oxidized to form rubreserine, a pink-colored compound.
Reduction: Reduction reactions of eseroline are less common but can be explored for specific applications.
Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Eseroline salicylate has several scientific research applications:
Wirkmechanismus
Eseroline salicylate exerts its effects through two primary mechanisms:
Cholinesterase Inhibition: Eseroline weakly inhibits acetylcholinesterase, leading to an increase in acetylcholine levels at synapses.
Opioid Receptor Agonism: Eseroline acts as an agonist at the μ-opioid receptor, producing analgesic effects.
These mechanisms involve molecular targets such as acetylcholinesterase and the μ-opioid receptor, affecting pathways related to neurotransmission and pain modulation.
Vergleich Mit ähnlichen Verbindungen
Eseroline salicylate can be compared with other similar compounds like:
Physostigmine: Unlike eseroline, physostigmine is a more potent cholinesterase inhibitor and is used clinically to treat glaucoma and anticholinergic toxicity.
Rubreserine: An oxidation product of eseroline, rubreserine has distinct chemical properties and applications.
This compound’s uniqueness lies in its dual activity as a weak cholinesterase inhibitor and a potent opioid agonist, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
70310-72-4 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18N2O.C7H6O3/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;8-6-4-2-1-3-5(6)7(9)10/h4-5,8,12,16H,6-7H2,1-3H3;1-4,8H,(H,9,10)/t12-,13+;/m1./s1 |
InChI-Schlüssel |
PKOSEEVRKBWPEY-KZCZEQIWSA-N |
Isomerische SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















